molecular formula C16H20N2O4 B4938879 Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate

Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate

Cat. No.: B4938879
M. Wt: 304.34 g/mol
InChI Key: VJFDDPLOPCDGLM-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate is a quinoline derivative characterized by a 2-hydroxypropylamino group at the 4-position, a methoxy group at the 8-position, and an ethyl ester at the 3-position of the quinoline core. Quinoline derivatives are widely studied for their antimicrobial, anticancer, and antimalarial activities, often modulated by substituents on the heterocyclic core .

Properties

IUPAC Name

ethyl 4-(2-hydroxypropylamino)-8-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-16(20)12-9-18-15-11(6-5-7-13(15)21-3)14(12)17-8-10(2)19/h5-7,9-10,19H,4,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFDDPLOPCDGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC(C)O)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 8-methoxyquinoline-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with 2-hydroxypropylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological processes, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between Ethyl 4-[(2-hydroxypropyl)amino]-8-methoxyquinoline-3-carboxylate and related compounds:

Compound Name Substituents (Position) Key Functional Groups References
This compound 4: (2-hydroxypropyl)amino; 8: methoxy; 3: ethyl ester Hydroxypropylamino, methoxy, ester
Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate 4: amino; 6: methyl; 8: methoxy; 3: ethyl ester Amino, methyl, methoxy, ester
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 7: amino; 8: methoxy; 3: ethyl ester; 1: cyclopropyl Amino, fluoro, cyclopropyl, oxo-dihydro
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 8: bromo; 4: hydroxy; 3: ethyl ester Bromo, hydroxy, ester
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 4: amino; 2: 4-chlorophenyl; 3: 4-methoxyphenyl Chlorophenyl, methoxyphenyl, amino
Key Observations:
  • Substituent Effects: The 2-hydroxypropylamino group in the target compound may enhance solubility compared to halogenated (e.g., bromo in ) or aryl-substituted (e.g., chlorophenyl in ) analogs.

Physicochemical Properties

Property Target Compound (Predicted) Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate 4k (Melting Point) Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate
Melting Point Not reported Not reported 223–225°C Not reported
Solubility Moderate (polar groups) Low (methyl group reduces polarity) Low (aromatic substituents) Moderate (hydroxy group enhances polarity)
Spectroscopy IR/NMR expected for ester and amine IR: 1680 cm⁻¹ (C=O); NMR: δ 1.3 (CH₃) IR: 3350 cm⁻¹ (NH₂) IR: 3200 cm⁻¹ (OH)

Market and Industrial Relevance

  • Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate: Marketed globally with established synthesis protocols .
  • Ethyl 4-amino-8-methoxy-6-methylquinoline-3-carboxylate: Available from multiple suppliers, highlighting commercial demand .
  • Target Compound: Limited commercial data suggest niche research applications.

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